molecular formula C7H8INO B8469876 7-iodo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine

7-iodo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine

Cat. No. B8469876
M. Wt: 249.05 g/mol
InChI Key: BOAWGKKXSHDRPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-iodo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine is a useful research compound. Its molecular formula is C7H8INO and its molecular weight is 249.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-iodo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-iodo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

IUPAC Name

7-iodo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine

InChI

InChI=1S/C7H8INO/c8-6-3-7-5-10-2-1-9(7)4-6/h3-4H,1-2,5H2

InChI Key

BOAWGKKXSHDRPJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=CC(=CN21)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-[2-(hydroxymethyl)-4-iodo-pyrrol-1-yl]ethyl 4-methylbenzenesulfonate (2.0 g, 4.79 mmol) in tetrahydrofuran (15 mL) was slowly added to a suspension of sodium hydride (120 mg, 60% dispersion in mineral oil; 4.75 mmol) in tetrahydrofuran (5 mL) and stirred at room temperature for 36 h. The reaction was quenched with water and extracted with diethyl ether. The combined organic phases were washed with water, brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure to give a residue which was purified by column chromatography over silica gel using 2% ethyl acetate in petroleum ether to afford 7-iodo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine (800 mg, 66%) as a colorless crystalline solid.
Name
2-[2-(hydroxymethyl)-4-iodo-pyrrol-1-yl]ethyl 4-methylbenzenesulfonate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred mixture of sodium hydride (0.261 g, 6.53 mmol) and THF (10 mL) was slowly added a solution of 2-(2-(hydroxymethyl)-4-iodo-1H-pyrrol-1-yl)ethyl 4-methylbenzenesulfonate (2.75 g, 6.53 mmol) and THF (25 mL). The reaction mixture was stirred at room temperature for 30 hours, then diluted with water (20 mL) and extracted with EtOAc (2×60 mL). The organic phase was dried over sodium sulfate, evaporated, and purified using silica gel column (80 g) chromatography, eluting with a gradient of 0-100% hexane and EtOAc. The pure compound fractions were combined and evaporated to give the title compound as a tan solid, which turned green on standing (1.02 g, 63%). ESI-MS m/z [M+H]+ calc'd for C7H8INO, 250. found, 250.
Quantity
0.261 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
2-(2-(hydroxymethyl)-4-iodo-1H-pyrrol-1-yl)ethyl 4-methylbenzenesulfonate
Quantity
2.75 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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